A Comprehensive Technical Guide to the Solubility Profile of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in Organic Solvents
A Comprehensive Technical Guide to the Solubility Profile of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in Organic Solvents
Foreword: Navigating the Dissolution Landscape of a Key Phenolic Antioxidant
In the realm of pharmaceutical and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, product efficacy. This guide provides an in-depth exploration of the solubility characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, a compound of significant interest for its antioxidant properties. While a definitive, exhaustive dataset of its solubility in all conceivable organic solvents remains to be fully elucidated in publicly accessible literature, this document synthesizes the available information, lays a robust theoretical foundation, and provides a practical framework for researchers, scientists, and drug development professionals to determine its solubility profile for their specific applications. We will delve into the molecular attributes that govern its solubility, present the known data, and offer a detailed experimental protocol for its empirical determination.
Unveiling the Molecule: Bis(4-hydroxy-3,5-dimethylphenyl)methanone
Bis(4-hydroxy-3,5-dimethylphenyl)methanone, also known by its synonym 4,4'-Methylenebis(2,6-dimethylphenol), is a phenolic compound with a molecular structure that dictates its physicochemical properties, including its solubility.[1] Its two phenolic hydroxyl groups are capable of acting as hydrogen bond donors, while the carbonyl group can act as a hydrogen bond acceptor. The presence of four methyl groups on the phenyl rings contributes to its lipophilic character. The interplay of these structural features governs its interaction with various organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₂ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| Melting Point | 176 °C | [2] |
| pKa | 10.21±0.10 (Predicted) | [3][4] |
| LogP | 3.75 at 25℃ | [4] |
The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For Bis(4-hydroxy-3,5-dimethylphenyl)methanone, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The following intermolecular forces are at play:
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Hydrogen Bonding: The phenolic hydroxyl groups are the primary sites for hydrogen bonding. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones) or both donors and acceptors (e.g., alcohols) are expected to be effective at solvating this molecule.
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Dipole-Dipole Interactions: The polar carbonyl group contributes to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.
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Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic rings and methyl groups will interact favorably with nonpolar or weakly polar solvents through these forces.
The interplay of these forces means that the solubility of Bis(4-hydroxy-3,5-dimethylphenyl)methanone will vary significantly across the spectrum of organic solvents.
Known Solubility Data: A Starting Point for Investigation
Quantitative solubility data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone in a wide array of specific organic solvents is not extensively documented in publicly available literature. However, some key data points provide a valuable baseline for researchers.
| Solvent | Temperature | Solubility | Source |
| Organic Solvents (General) | 20 °C | 3.95 g/L | [3][4] |
| Water | 25 °C | 100 mg/L | [2] |
The general solubility in "organic solvents" suggests a moderate lipophilicity.[3][4] The low water solubility is consistent with the presence of the large nonpolar hydrocarbon framework.[2] For a structurally similar compound, Bis(4-hydroxyphenyl)methane, it is reported to be soluble in ethanol, ether, and chloroform, and insoluble in carbon disulfide. This qualitative information can serve as a useful guide for solvent selection in experimental studies with Bis(4-hydroxy-3,5-dimethylphenyl)methanone.
A Practical Guide to Experimental Solubility Determination
Given the limited publicly available data, an empirical determination of the solubility of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in specific organic solvents is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
Materials and Reagents
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Bis(4-hydroxy-3,5-dimethylphenyl)methanone (high purity)
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Selected organic solvents (analytical grade or higher)
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Volumetric flasks
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Scintillation vials or other suitable sealed containers
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Orbital shaker with temperature control
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Analytical balance
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Syringe filters (e.g., 0.45 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Protocol: Isothermal Shake-Flask Method
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Preparation of Saturated Solutions:
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Add an excess amount of Bis(4-hydroxy-3,5-dimethylphenyl)methanone to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, 72 hours) is recommended. This is typically assessed by measuring the concentration at different time points until it remains constant.
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Sample Collection and Preparation:
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Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
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Analysis:
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Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.
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Analyze the concentration of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
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Data Calculation:
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Calculate the solubility of the compound in the specific solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.
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Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps of the isothermal shake-flask method for determining solubility.
Factors Influencing Solubility: A Deeper Dive
The choice of an appropriate organic solvent is critical and depends on the intended application. The following diagram illustrates the relationship between the properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone and various solvent characteristics that influence its solubility.
Sources
- 1. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 5384-21-4,4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) | lookchem [lookchem.com]
- 3. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) CAS#: 5384-21-4 [m.chemicalbook.com]
- 4. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) | 5384-21-4 [m.chemicalbook.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
